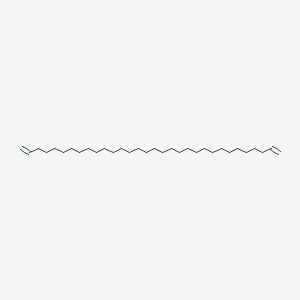![molecular formula C23H34OSi B12533792 [(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 868701-02-4](/img/structure/B12533792.png)
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to an octa-1,5-diyn-1-yl chain, which is further connected to a tri(propan-2-yl)silane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane typically involves the coupling of a phenyl-substituted alkyne with a silane derivative. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenyl group or the silane moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce more saturated silane compounds.
Scientific Research Applications
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be employed in the development of bioactive compounds or as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or other interactions.
Comparison with Similar Compounds
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane. The uniqueness of this compound lies in its specific structural features and reactivity, which may offer distinct advantages in certain applications.
List of Similar Compounds
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane
- [(7-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane
These compounds share similar structural motifs but differ in the length of the alkyne chain or the position of the phenyl group, leading to variations in their chemical and physical properties.
Properties
CAS No. |
868701-02-4 |
|---|---|
Molecular Formula |
C23H34OSi |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
8-phenylocta-1,5-diynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H34OSi/c1-20(2)25(21(3)4,22(5)6)24-19-15-10-8-7-9-12-16-23-17-13-11-14-18-23/h11,13-14,17-18,20-22H,8,10,12,16H2,1-6H3 |
InChI Key |
CKHWKHIBYHDYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC#CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


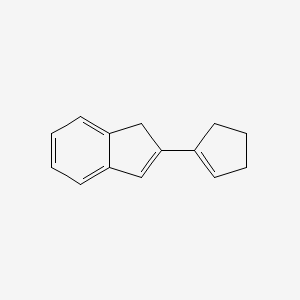

![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
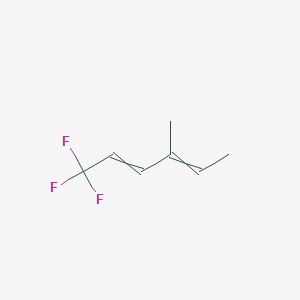
![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
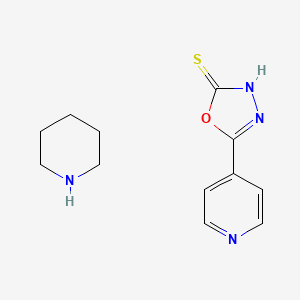
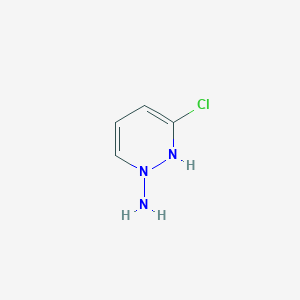
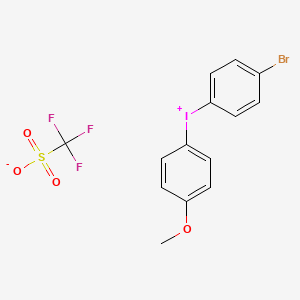
![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
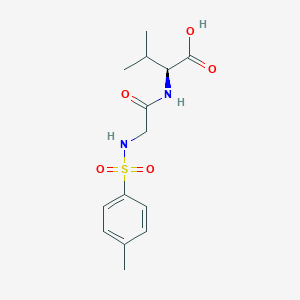
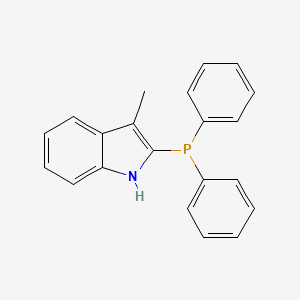
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
